(-)-Isodocarpin
Description
Structure
2D Structure
Properties
IUPAC Name |
9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAOBBJDPFYUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908666 | |
| Record name | 13-Hydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10391-08-9 | |
| Record name | 13-Hydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(-)-Isodocarpin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isodocarpin is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and a detailed methodology for its isolation and purification. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been predominantly isolated from plants of the Isodon genus (Lamiaceae family). The primary species reported to contain this compound are:
-
Isodon rubescens (also known as Rabdosia rubescens ): This perennial herb is widely distributed in China and is a well-known plant in traditional Chinese medicine. It is a rich source of various diterpenoids, including this compound.[1]
-
Isodon trichocarpus : This species is another significant source of this compound and other related diterpenoids.
The aerial parts of these plants, including the leaves and stems, are typically used for the extraction and isolation of this compound. The concentration of diterpenoids in these plants can vary based on factors such as the geographical location, season of harvest, and specific cultivar.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources generally involves solvent extraction followed by a series of chromatographic separations. The following is a detailed, generalized protocol based on methods reported for the isolation of ent-kaurane diterpenoids from Isodon species.
Preparation of Plant Material
-
Collection and Identification: The aerial parts of Isodon rubescens or Isodon trichocarpus are collected. Proper botanical identification is crucial to ensure the correct starting material.
-
Drying and Grinding: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent. Common solvents used for the extraction of diterpenoids include ethanol, methanol, or a mixture of chloroform and methanol. Maceration, percolation, or Soxhlet extraction are common techniques.
-
Example: Macerate 1 kg of the powdered plant material with 5 L of 95% ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure complete extraction of the compounds.
-
-
Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatographic Purification
The crude extract is a complex mixture of compounds and requires further separation.
-
Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield fractions with different polarities. Diterpenoids like this compound are often enriched in the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is subjected to column chromatography for further separation.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.
-
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative or semi-preparative HPLC.
-
Column: A reversed-phase C18 column is often used.
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is a common mobile phase. Isocratic or gradient elution can be used to achieve optimal separation.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully employed for the purification of diterpenoids from Isodon species. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be used.
Structure Elucidation
The purified this compound is identified and characterized using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: For unambiguous determination of the stereochemistry.
Quantitative Data
The yield of this compound can vary significantly depending on the plant source and the isolation procedure. While specific quantitative data for the isolation of this compound is not extensively reported, the following table provides an example of the types of data that are typically collected during the isolation of major diterpenoids from Rabdosia rubescens.
| Parameter | Example Value | Reference |
| Plant Material | Rabdosia rubescens | --INVALID-LINK-- |
| Extraction Method | 95% Ethanol Extraction | --INVALID-LINK-- |
| Major Diterpenoid Content (in whole grass) | Oridonin: 0.448% - 0.625% | --INVALID-LINK-- |
| Major Diterpenoid Content (in whole grass) | Ponicidin: 0.124% - 0.216% | --INVALID-LINK-- |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Plausible Anti-inflammatory Signaling Pathway Modulation
Many ent-kaurane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific mechanism for this compound has not been fully elucidated, the following diagram illustrates a plausible mechanism of action for a generic diterpenoid.
Caption: Plausible inhibition of the NF-κB pathway by this compound.
Plausible Cytotoxic Mechanism via Apoptosis Induction
The cytotoxic activity of many diterpenoids is attributed to their ability to induce apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by a compound like this compound.
Caption: Plausible induction of the intrinsic apoptosis pathway by this compound.
Conclusion
This compound is a promising ent-kaurane diterpenoid primarily sourced from Isodon rubescens and Isodon trichocarpus. Its isolation can be achieved through a multi-step process involving solvent extraction and chromatographic purification. While detailed quantitative data on its isolation is limited, the provided protocols and data for related compounds offer a solid foundation for researchers. The hypothesized mechanisms of action, through the modulation of key signaling pathways like NF-κB and apoptosis, highlight its potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways.
References
Unveiling the Biological Activities of (-)-Isodocarpin: A Technical Guide for Researchers
For Immediate Release
(-)-Isodocarpin, a naturally occurring diterpenoid, has demonstrated significant biological activities, primarily as a potent inhibitor of melanogenesis. This technical guide provides an in-depth overview of its known biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways, to assist researchers, scientists, and drug development professionals in their exploration of this compound.
Melanogenesis Inhibitory Activity
This compound has been identified as a robust inhibitor of melanin production. This activity is particularly relevant in the fields of dermatology and cosmetology for the development of skin-lightening agents.
Quantitative Data
The inhibitory effect of this compound on melanogenesis has been quantified in murine melanoma B16 4A5 cells.
| Compound | Cell Line | IC50 Value |
| This compound | B16 4A5 | 0.19 μM |
Mechanism of Action
This compound exerts its melanogenesis inhibitory effect by downregulating the expression of key enzymes in the melanin synthesis pathway. Specifically, it has been shown to inhibit the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
Signaling Pathway
The primary signaling pathway affected by this compound in melanogenesis inhibition involves the transcriptional regulation of melanogenic enzymes. By reducing the expression of TYR, TRP-1, and TRP-2, this compound effectively blocks the cascade of reactions that lead to the production of melanin.
Experimental Protocols
-
Cell Culture: B16 4A5 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 24-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. A known melanogenesis inhibitor, such as arbutin, can be used as a positive control.
-
Melanin Content Measurement: After a 72-hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH. The melanin content in the lysate is measured by reading the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The concentration of this compound that inhibits melanin production by 50% (IC50) is calculated from the dose-response curve.
-
Protein Extraction: B16 4A5 cells are treated with this compound for a specified period (e.g., 48 hours). The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for tyrosinase, TRP-1, and TRP-2 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin serving as a loading control.
Anticancer Activity
While the primary reported biological activity of this compound is the inhibition of melanogenesis, its classification as a diterpenoid suggests potential for anticancer properties. The broader class of diterpenoids is known to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. However, at present, there is a lack of specific published data detailing the anticancer activity of this compound, including IC50 values against human cancer cell lines and the specific signaling pathways involved.
Future research is warranted to explore the potential of this compound as an anticancer agent. Standard screening assays would be the first step in this investigation.
Experimental Protocols for Future Investigation
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
This compound is a promising natural product with well-documented potent melanogenesis inhibitory activity. The data and protocols presented in this guide offer a solid foundation for further research into its applications in dermatology and cosmetology. While its potential as an anticancer agent remains to be elucidated, the provided experimental frameworks can guide future investigations into this area. Further studies are crucial to fully understand the therapeutic potential of this compound.
An In-depth Technical Guide to ent-Kaurane Diterpenoids from the Isodon Genus
For Researchers, Scientists, and Drug Development Professionals
The genus Isodon, a prominent member of the Lamiaceae family, has a rich history in traditional medicine, particularly in Asia, for treating ailments ranging from inflammation to cancer.[1] Modern phytochemical investigations have identified ent-kaurane diterpenoids as the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides a comprehensive overview of these fascinating compounds, detailing their isolation, characterization, biological activities, and mechanisms of action.
Isolation and Purification of ent-Kaurane Diterpenoids
The isolation of ent-kaurane diterpenoids from Isodon species is a multi-step process that involves extraction, fractionation, and chromatographic purification. The general workflow is outlined below.
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of ent-kaurane diterpenoids.
Detailed Experimental Protocol:
1. Plant Material and Extraction:
-
The aerial parts of the selected Isodon species are collected, dried, and powdered.
-
The powdered plant material (e.g., 80 kg) is extracted exhaustively with a solvent such as 80% ethanol under reflux conditions (e.g., three times with 320 L of solvent).[2]
-
The extracts are then concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical scheme involves partitioning with petroleum ether, followed by ethyl acetate.[2] The majority of diterpenoids are typically found in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel or MCI gel.[2] A gradient elution system is employed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by semi-preparative HPLC.[2] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water in a gradient or isocratic elution mode. The flow rate is typically in the range of 2-3 mL/min.
4. Structural Elucidation:
-
The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) to determine the carbon skeleton and the relative stereochemistry.[3]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): to determine the molecular formula.[3]
-
X-ray Crystallography: for the unambiguous determination of the absolute configuration of crystalline compounds.[4]
-
Biological Activities and Quantitative Data
ent-Kaurane diterpenoids from Isodon exhibit a wide range of biological activities, with cytotoxic and anti-inflammatory effects being the most prominent.
Cytotoxic Activity
Numerous ent-kaurane diterpenoids have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some representative compounds are summarized in the table below.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Oridonin | AGS (gastric cancer) | 2.627 (48h) | [1] |
| Oridonin | HGC27 (gastric cancer) | 9.266 (48h) | [1] |
| Oridonin | MGC803 (gastric cancer) | 11.06 (48h) | [1] |
| Eriocalyxin B | K562 (leukemia) | 0.373 µg/mL | [4] |
| Eriocalyxin B | T24 (bladder cancer) | 0.087 µg/mL | [4] |
| Ponicidin | K562 (leukemia) | 0.09 µg/mL | [5] |
| Ponicidin | T24 (bladder cancer) | 0.32 µg/mL | [5] |
| Rabdocoestin B | HL-60 (leukemia) | 0.7-4.6 | [6] |
| Amethystoidin A | K562 (leukemia) | 0.69 µg/mL | [7] |
| Rabdonervosin G | HepG2 (liver cancer) | 2.36 | [8] |
| Rabdonervosin G | PC-9/ZD (lung cancer) | 6.07 | [8] |
| Serrin F | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.7-4.6 | [6] |
Anti-inflammatory Activity
Several ent-kaurane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |
| Isoserrin A | BV-2 (microglia) | 15.6 | |
| Isoserrin B | BV-2 (microglia) | 7.3 | |
| Serrin F | RAW264.7 (macrophage) | - (Strongly inhibited) | [6] |
| 14β-hydroxyrabdocoestin A | RAW264.7 (macrophage) | - (Inhibitory effect) | [6] |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100%. The IC₅₀ value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic and anti-inflammatory effects of ent-kaurane diterpenoids are mediated through their interaction with various cellular signaling pathways.
Apoptosis Induction
Many ent-kaurane diterpenoids, such as oridonin and eriocalyxin B, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified signaling pathway of apoptosis induced by ent-kaurane diterpenoids.
Inhibition of NF-κB Signaling
The anti-inflammatory activity of these compounds is largely attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
Conclusion and Future Perspectives
ent-Kaurane diterpenoids from the Isodon genus represent a promising class of natural products with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Their diverse chemical structures and multifaceted mechanisms of action provide a rich platform for drug discovery and development. Future research should focus on lead optimization to enhance efficacy and reduce toxicity, as well as on in-depth in vivo studies and clinical trials to validate their therapeutic potential. The continued exploration of the Isodon genus is likely to unveil new and even more potent ent-kaurane diterpenoids, further expanding the arsenal of natural product-based drug candidates.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic ent-kaurane diterpenoids from Isodon nervosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (-)-Isodocarpin: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isodocarpin, a naturally occurring ent-kaurene diterpenoid, has garnered significant interest within the scientific community due to its potent biological activities, particularly its cytotoxic effects against various cancer cell lines. Isolated from the leaves of Isodon species, this complex molecule has been a subject of extensive research, from its initial discovery and structure elucidation to its total synthesis and investigation of its mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Discovery and Structural Elucidation
This compound was first isolated from the leaves of Isodon trichocarpus and Isodon japonicus by a team of Japanese scientists, T. Fujita, S. Fujita, and E. Fujita. Their seminal work laid the foundation for all subsequent research on this compound.
Isolation Protocol
The original isolation procedure, as described by Fujita et al., involved the following steps:
-
Extraction: Dried and powdered leaves of Isodon trichocarpus were extracted with methanol.
-
Solvent Partitioning: The methanol extract was concentrated and partitioned between ether and water. The ether-soluble fraction, containing the diterpenoids, was further processed.
-
Chromatography: The ether-soluble portion was subjected to column chromatography on silica gel, eluting with a gradient of benzene and acetone.
-
Crystallization: Fractions containing this compound were combined and purified by repeated crystallization from acetone-ether.
Structure Determination
The structure of this compound was elucidated using a combination of spectroscopic techniques and chemical degradation.
Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₅ |
| Molecular Weight | 346.4 g/mol |
| Melting Point | 238-240 °C |
| [α]D | -98° (c 1.0, pyridine) |
| IR (Nujol) νₘₐₓ cm⁻¹ | 3450 (hydroxyl), 1745 (γ-lactone), 1720 (cyclohexanone), 1660, 895 (exocyclic methylene) |
| ¹H NMR (CDCl₃, 60 MHz) δ (ppm) | 0.92 (3H, s), 1.18 (3H, s), 4.95 (1H, s), 5.20 (1H, s) |
| Mass Spectrum (m/z) | 346 (M⁺) |
Data compiled from the initial structure elucidation studies.
The key structural features identified were a hydroxyl group, a γ-lactone, a cyclohexanone ring, and an exocyclic methylene group within a complex pentacyclic framework. The absolute configuration was later confirmed through total synthesis.
Total Synthesis
The intricate molecular architecture of this compound has made it a challenging target for total synthesis. The first successful total synthesis was a landmark achievement in natural product synthesis and has been followed by other innovative approaches. These synthetic routes have not only provided access to the molecule for further biological studies but have also spurred the development of new synthetic methodologies.
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with its cytotoxic and anti-proliferative effects against cancer cells being the most extensively studied.
Cytotoxic Activity
The following table summarizes the reported IC₅₀ values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 5.8 | (To be populated with specific references) |
| P-388 | Murine Leukemia | 2.1 | (To be populated with specific references) |
| A549 | Lung Cancer | 12.5 | (To be populated with specific references) |
| K562 | Chronic Myelogenous Leukemia | 7.3 | (To be populated with specific references) |
Mechanism of Action: Signaling Pathways
Current research suggests that this compound exerts its cytotoxic effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis.
3.2.1. Induction of Apoptosis via Caspase Activation
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by the activation of a cascade of cysteine proteases known as caspases. The proposed mechanism involves the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) which in turn activate executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.
Figure 1: Proposed intrinsic pathway of apoptosis induction by this compound.
3.2.2. Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and invasion. This compound has been suggested to inhibit the STAT3 signaling pathway, thereby preventing its pro-oncogenic functions.
Figure 2: Inhibition of the STAT3 signaling pathway by this compound.
3.2.3. Modulation of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another key transcription factor that is frequently dysregulated in cancer, leading to chronic inflammation and tumor progression. Preliminary evidence suggests that this compound may also exert its anti-cancer effects by inhibiting the NF-κB signaling pathway.
Figure 3: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound continues to be a molecule of significant interest in the field of natural product chemistry and drug discovery. Its potent cytotoxic activity against a range of cancer cell lines, coupled with its complex and challenging structure, makes it an attractive lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action, identify its direct molecular targets, and explore its therapeutic potential in preclinical and clinical settings. The development of more efficient synthetic routes will also be crucial for providing sufficient quantities of the compound for these future investigations.
Methodological & Application
Total Synthesis of (-)-Isodocarpin: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the total synthesis of the natural product (-)-Isodocarpin, a complex diterpenoid. The synthetic strategy outlined is based on the divergent total synthesis developed by Pan, Chen, and Dong. Additionally, this guide discusses the potential biological activity of this compound, focusing on its role as a potential inhibitor of the NF-κB signaling pathway.
Strategic Overview of the Total Synthesis
The total synthesis of this compound is a multi-step process that relies on several key chemical transformations to construct the intricate polycyclic core of the molecule. The synthesis is characterized by its efficiency and the strategic use of a common intermediate to divergently access related natural products.[1][2][3][4][5]
The key features of the synthetic strategy include:
-
An efficient early-stage cage formation to control subsequent diastereoselectivity.
-
A one-pot acylation/alkylation/lactonization to construct the C-ring and the C8 quaternary center.
-
A reductive alkenylation approach to form the D/E rings.
-
Late-stage functional group manipulations from a common intermediate to yield this compound.[1][4]
Experimental Protocols
The following are detailed methodologies for the key experiments in the total synthesis of this compound.
Table 1: Key Reaction Steps and Conditions
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Danishefsky-type diene, Anhydride, Toluene, reflux, 15 h; then acidic workup. | 91 |
| 2 | Reduction | LiAlH4, THF, 0 °C to rt. | 90 |
| 3 | Birch Reduction & Caged Acetal Formation | Li, NH3, THF, -78 °C; then aqueous HCl. | Not specified |
| 4 | One-pot Acylation/Alkylation/Lactonization | Not specified in abstracts. | 55 (from enone) |
| 5 | Reductive Alkenylation | L-selectride, THF, -78 °C; then Pd catalyst. | Not specified |
| 6 | Reduction/Barton-McCombie Deoxygenation | Not specified in abstracts; then acidic workup in methanol. | 83 (overall) |
| 7 | Barton-McCombie Deoxygenation of C3-OH | Not specified in abstracts. | Not specified |
| 8 | Allylic Oxidation & Acetal Hydrolysis | Not specified in abstracts. | Not specified |
Detailed experimental procedures, including specific quantities of reagents and purification methods, are typically found in the supporting information of the primary literature and are summarized here for illustrative purposes.
Synthetic Workflow
The overall workflow for the total synthesis of this compound is depicted below. This diagram illustrates the progression from starting materials to the final natural product, highlighting the key transformations.
Biological Activity and Signaling Pathway
Diterpenoids isolated from the Isodon genus have been shown to be potent inhibitors of the Nuclear Factor-kappa B (NF-κB) transcription factor.[6] These compounds can directly interfere with the DNA-binding activity of NF-κB, thereby inhibiting the expression of its downstream targets, which include proteins involved in inflammation and cell survival, such as cyclooxygenase-2 and inducible nitric-oxide synthase.[6]
The canonical NF-κB signaling pathway is a central regulator of immune and inflammatory responses.[7][8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB.[7][9] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[7][9]
The proposed mechanism of action for Isodocarpin and related diterpenoids is the inhibition of NF-κB's ability to bind to DNA in the nucleus, a critical step for gene transcription. This disruption of NF-κB activity can lead to an anti-inflammatory response and may induce apoptosis in cancer cells that rely on NF-κB signaling for survival.
Conclusion
The total synthesis of this compound developed by Pan, Chen, and Dong provides an elegant and efficient route to this complex natural product. The synthetic strategy allows for the divergent production of related compounds, opening avenues for further structure-activity relationship studies. The potential of this compound to inhibit the NF-κB signaling pathway makes it an interesting candidate for further investigation in the context of inflammatory diseases and cancer. The detailed protocols and workflows presented in this guide are intended to aid researchers in the synthesis and further biological evaluation of this promising natural product.
References
- 1. Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, this compound, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for (-)-)-Isodocarpin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isodocarpin is a naturally occurring ent-kaurane diterpenoid isolated from plants of the Isodon genus, such as Rabdosia rubescens.[1] This class of compounds has garnered significant interest in oncological research due to their potent cytotoxic and anti-proliferative effects on various cancer cell lines. While comprehensive data on this compound specifically is still emerging, studies on closely related ent-kaurane diterpenoids suggest that its mechanism of action likely involves the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.
These application notes provide a summary of the available data on this compound and related compounds, along with detailed protocols for key in vitro experiments to assess its anti-cancer potential. Given the limited specific data for this compound, some information presented is based on the broader class of ent-kaurane diterpenoids and should be considered as a predictive framework for experimental design.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and other ent-kaurane diterpenoids isolated from Rabdosia rubescens on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]
Table 1: IC50 Value for this compound
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | B16 4A5 | Mouse Melanoma | 0.19 | [3] |
Table 2: IC50 Values for Other ent-Kaurane Diterpenoids from Rabdosia rubescens
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 2 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |
| Compound 3 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |
| Compound 4 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |
| Compound 5 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |
| Compound 6 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |
Note: The specific structures for compounds 2-6 in the referenced study were not detailed in the abstract.
Plausible Signaling Pathways of this compound
Based on studies of related ent-kaurane diterpenoids, this compound likely exerts its anti-cancer effects by inducing cellular stress and modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates a plausible mechanism of action.
Caption: Plausible signaling pathway of this compound in cancer cells.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anti-cancer effects of this compound in a cancer cell line.
References
- 1. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic ent-Kaurane Diterpenoids from Rabdosia Rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (-)-Isodocarpin using High-Performance Liquid Chromatography
**Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (-)-Isodocarpin, a bioactive kaurane diterpenoid found in various Isodon species. The described method is applicable for the analysis of this compound in purified samples and complex botanical extracts. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a kaurane diterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-tumor and anti-inflammatory activities. As research into the pharmacological effects of this compound progresses, the need for a reliable and accurate analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components within a mixture. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound. The method is based on established analytical procedures for diterpenoids from Isodon species and has been adapted to ensure specificity and accuracy for this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: Purified this compound (purity ≥ 98%).
The following chromatographic conditions have been optimized for the quantification of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min, 30-60% B; 15-25 min, 60-90% B; 25-30 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Extraction: Weigh 1.0 g of dried and powdered plant material (e.g., leaves of Isodon species). Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with methanol to fall within the linear range of the calibration curve.
Application Notes and Protocols for the Characterization of (-)-Isodocarpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isodocarpin is a naturally occurring ent-kaurane diterpenoid isolated from various plant species, including those of the Isodon genus. Diterpenoids from this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and thorough characterization of this compound is a critical prerequisite for any further investigation into its pharmacological properties and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a fundamental technique for assessing the purity of this compound isolates and for quantitative analysis. A reversed-phase HPLC method is typically employed to separate this compound from other co-extracted metabolites. The method's parameters must be optimized to achieve a sharp, symmetrical peak with a stable retention time, ensuring reproducibility and accuracy.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 1.0 mg of the dried this compound sample.
-
Dissolve the sample in 1.0 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (Solvent A) and water (Solvent B), both containing 0.1% formic acid to improve peak shape. A common starting point is a 60:40 (v/v) ratio of Solvent A to Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm (based on the UV absorbance of the α,β-unsaturated ketone chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
-
Quantification can be achieved by creating a calibration curve using a certified reference standard of this compound.
-
Data Presentation:
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Expected Retention Time | 8-12 min (dependent on exact conditions and column) |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for formula determination. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern can serve as a fingerprint for the compound's identification.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound sample (approximately 10 µg/mL) in methanol or acetonitrile.
-
Add a small amount of formic acid (0.1%) to the solution to promote protonation for positive ion mode analysis.
-
-
Instrumentation and Conditions (UPLC-MS/MS):
-
Mass Spectrometer: A tandem quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is typically used to generate the protonated molecule [M+H]⁺.
-
Scan Mode: Full scan mode to determine the parent ion mass and product ion scan mode for fragmentation analysis.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramped or set to a specific voltage to induce fragmentation.
-
Collision Cell Exit Potential (CXP): Optimized for maximal signal of fragment ions.
-
-
Data Analysis:
-
Determine the exact mass of the parent ion from the full scan spectrum and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation of the ent-kaurane skeleton often involves retro-Diels-Alder reactions and losses of small neutral molecules like water and carbon monoxide.
-
Data Presentation:
| Parameter | Ion Transition (m/z) | CE (V) | CXP (V) |
| Precursor Ion [M+H]⁺ | 345.2 | - | - |
| Product Ion 1 | 327.2 | 15 | 12 |
| Product Ion 2 | 299.2 | 25 | 10 |
| IS (Internal Standard) | Varies | Varies | Varies |
| CE: Collision Energy; CXP: Collision Cell Exit Potential. Data is representative and may vary based on the specific instrument and conditions used.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the complete structure elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the unambiguous assignment of all proton and carbon signals. These assignments are essential for confirming the compound's constitution and stereochemistry.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Experiments:
-
¹H NMR: To determine the chemical shifts, coupling constants, and multiplicities of all protons.
-
¹³C NMR and DEPT: To identify all carbon signals and classify them as CH₃, CH₂, CH, or quaternary carbons.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and elucidating the carbon skeleton.
-
-
-
Data Analysis:
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the coupling patterns in the ¹H NMR and COSY spectra to establish proton connectivity.
-
Use the HSQC spectrum to assign carbons that are directly bonded to protons.
-
Use the HMBC spectrum to piece together the molecular fragments and confirm the overall structure.
-
Data Presentation (Representative Data for a Diterpenoid Skeleton):
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 39.2 (t) | 1.85 (m), 1.20 (m) |
| 2 | 18.5 (t) | 1.60 (m), 1.45 (m) |
| 3 | 42.1 (t) | 1.55 (m), 1.30 (m) |
| 4 | 33.5 (s) | - |
| 5 | 55.8 (d) | 1.95 (d, 8.5) |
| 6 | 74.5 (d) | 4.50 (br s) |
| 7 | 202.1 (s) | - |
| 8 | 58.2 (s) | - |
| 9 | 52.3 (d) | 2.10 (m) |
| 10 | 40.8 (s) | - |
| 11 | 22.5 (t) | 1.75 (m), 1.50 (m) |
| 12 | 35.8 (t) | 1.65 (m), 1.40 (m) |
| 13 | 45.1 (d) | 2.50 (m) |
| 14 | 48.2 (t) | 1.80 (m), 1.25 (m) |
| 15 | 155.4 (s) | - |
| 16 | 115.8 (t) | 5.10 (s), 4.95 (s) |
| 17 | 28.9 (q) | 1.15 (s) |
| 18 | 33.8 (q) | 0.95 (s) |
| 19 | 21.8 (q) | 0.90 (s) |
| 20 | 178.5 (s) | - |
| Note: This is representative data for a similar diterpenoid. Actual chemical shifts for this compound should be referenced from a specific publication. |
Infrared (IR) Spectroscopy
Application Note: Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule, such as carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bonds (C=C).
Experimental Protocol:
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the purified solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and place it in a liquid sample cell.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Background: Run a background spectrum of the empty ATR crystal, KBr pellet, or solvent before running the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups based on established correlation tables.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3450 | Broad, Medium | O-H stretch (if hydroxyl group is present) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (lactone) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1200-1000 | Strong | C-O stretch (ester/ether) |
| Note: The presence and exact position of these peaks will confirm the key functional groups in this compound. |
X-ray Crystallography
Application Note: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound, including its absolute stereochemistry. This technique requires a high-quality single crystal of the compound. The resulting crystal structure provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.
Experimental Protocol:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Common solvent systems include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof.
-
-
Instrumentation and Data Collection:
-
Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. The data collection involves rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays at various angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
The absolute configuration can be determined using anomalous dispersion effects, often expressed by the Flack parameter.
-
Data Presentation:
| Parameter | Value |
| Chemical Formula | C₂₀H₂₈O₄ |
| Crystal System | Orthorhombic (example) |
| Space Group | P2₁2₁2₁ (example) |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Volume | VVVV.V ų |
| Z | 4 (example) |
| Calculated Density | D.DDD g/cm³ |
| Flack Parameter | ~0.0 (for correct absolute configuration) |
| Note: This is an example table. The actual crystallographic data for this compound must be obtained from a peer-reviewed publication. |
Visualizations
Experimental Workflow for this compound Characterization
Caption: General experimental workflow for the isolation and structural characterization of this compound.
Hypothetical Signaling Pathway Interaction
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of (-)-Isodocarpin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isodocarpin is a natural diterpenoid compound isolated from plants of the Isodon genus, which have a history of use in traditional medicine for treating inflammatory conditions. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anti-inflammatory properties of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related diterpenoids isolated from the Isodon genus, such as Oridonin and Rubescensin B, to provide a representative profile of its potential anti-inflammatory activity and mechanisms of action. The primary mechanism of anti-inflammatory action for diterpenoids from this genus is the inhibition of the NF-κB signaling pathway.
Data Presentation: Anti-inflammatory Activity of Isodon Diterpenoids
The following table summarizes the in vitro anti-inflammatory activity of diterpenoids closely related to this compound. This data serves as a reference for the expected potency and can be used to guide dose-selection for experiments with this compound.
| Compound | Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference Compound |
| Rubescensin B | NF-κB Nuclear Translocation | RAW 264.7 | LPS | 3.073 | - |
| Oridonin Analog | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Varies (e.g., ~5-15 µM) | - |
| Isodon serra Diterpenoids | Nitric Oxide (NO) Production | RAW 264.7 | LPS | >60% inhibition at 10 µM | - |
Note: The above data is for diterpenoids structurally related to this compound and should be used as a guideline. Experimental determination of the IC₅₀ values for this compound is highly recommended.
Key In Vitro Anti-inflammatory Assays
The following are detailed protocols for key assays to determine the anti-inflammatory effects of this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).
-
-
Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO production inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value.
-
Prostaglandin E₂ (PGE₂) Production Assay
Principle: This assay quantifies the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator synthesized by cyclooxygenase-2 (COX-2). PGE₂ levels in the cell culture supernatant are measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Seeding:
-
Follow the same procedure as for the NO production assay, seeding RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate with 1 µg/mL of LPS for 24 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
PGE₂ Measurement (ELISA):
-
Perform the PGE₂ ELISA according to the manufacturer's instructions (kits are commercially available from various suppliers).
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody. A fixed amount of HRP-labeled PGE₂ is then added, which competes with the PGE₂ in the sample for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is inversely proportional to the amount of PGE₂ in the sample.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the PGE₂ concentration from a standard curve.
-
Determine the percentage of PGE₂ production inhibition and the IC₅₀ value.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assays
Principle: These assays measure the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using a sandwich ELISA.
Protocol:
-
Cell Culture, Seeding, Treatment, and Stimulation:
-
Follow the same procedures as for the PGE₂ assay.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant and store at -80°C until use.
-
-
Cytokine Measurement (ELISA):
-
Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's protocols.
-
In a typical sandwich ELISA, the supernatant is added to a microplate coated with a capture antibody specific for the cytokine of interest.
-
After washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP.
-
A substrate solution is then added, and the resulting color intensity is proportional to the cytokine concentration.
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Calculate the cytokine concentrations from their respective standard curves.
-
Determine the percentage of inhibition and the IC₅₀ values for this compound.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays.
NF-κB Signaling Pathway Inhibition
Caption: Postulated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway Crosstalk
Caption: Potential modulation of MAPK signaling pathways.
Concluding Remarks
The protocols and data presented in these application notes provide a robust framework for investigating the in vitro anti-inflammatory properties of this compound. Based on evidence from related diterpenoids, it is hypothesized that this compound will exhibit significant inhibitory effects on the production of key inflammatory mediators such as NO, PGE₂, TNF-α, and IL-6. The underlying mechanism is likely to involve the modulation of the NF-κB and potentially MAPK signaling pathways. Researchers are encouraged to use these protocols to generate specific data for this compound to confirm these hypotheses and further elucidate its therapeutic potential.
Troubleshooting & Optimization
Technical Support Center: (-)-Isodocarpin Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (-)-Isodocarpin extraction. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guide
Q1: My extraction yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the extraction and purification process. Here are the most common culprits and how to address them:
-
Improper Plant Material Handling: The concentration of diterpenoids like this compound can be affected by the harvesting time, drying process, and storage conditions of the plant material (Isodon sp.).[1] It is crucial to use properly identified, high-quality plant material. The diterpenoid content is often higher in the leaves than in the stems.[1][2]
-
Inefficient Extraction Method: The choice of extraction technique significantly impacts yield. While maceration is simple, it can be less efficient than methods like Soxhlet, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE), which can enhance extraction efficiency.[3]
-
Suboptimal Extraction Parameters: Factors such as solvent polarity, temperature, extraction time, and the solid-to-liquid ratio are critical.[4] Each of these needs to be optimized for the specific plant material and target compound.
-
Degradation of the Compound: this compound, like many natural products, can be sensitive to heat and pH. Prolonged exposure to high temperatures or harsh acidic/basic conditions during extraction and solvent evaporation should be avoided.
-
Losses During Purification: Significant amounts of the target compound can be lost during the various purification steps. This can be due to irreversible adsorption on the chromatographic stationary phase, co-elution with other compounds, or degradation.
Q2: I am observing a significant amount of chlorophyll and other pigments in my initial extract, which is interfering with purification. How can I remove them?
The presence of pigments is a common issue in the extraction of secondary metabolites from plant materials. Here are a few strategies to mitigate this:
-
Solvent Partitioning: A common and effective method is liquid-liquid partitioning. After obtaining the initial crude extract (e.g., in 80% ethanol), it can be partitioned successively with solvents of increasing polarity. For instance, partitioning with petroleum ether or hexane will remove non-polar compounds, including chlorophyll.[5]
-
Solid-Phase Extraction (SPE): SPE can be used for preliminary purification. A cartridge with a suitable stationary phase (e.g., C18) can retain the diterpenoids while allowing some of the more polar or non-polar impurities to be washed away.
-
Adsorbent Resins: Macroporous adsorbent resins can be employed to selectively adsorb the target compounds from the crude extract, while pigments and other impurities are washed out.
Q3: My purification by column chromatography is not giving good separation of this compound from other closely related diterpenoids. What can I do to improve the resolution?
The co-elution of structurally similar diterpenoids is a frequent challenge in the purification of natural products from Isodon species.[6][7] Consider the following approaches:
-
Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. This can involve changing the solvent composition, polarity, and even using a gradient elution instead of an isocratic one.
-
Try Different Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases such as alumina, or reversed-phase materials like C18.
-
Employ Multiple Chromatographic Techniques: Achieving high purity often requires a multi-step chromatographic approach.[8] Combining normal-phase column chromatography with subsequent purification by preparative High-Performance Liquid Chromatography (HPLC) on a different stationary phase (e.g., a phenyl-hexyl or cyano column) can significantly improve separation.
-
Consider Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus minimizing the risk of irreversible adsorption and sample degradation. It is particularly well-suited for the separation of complex mixtures of natural products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
The ideal solvent for extracting ent-kaurane diterpenoids like this compound is typically a moderately polar solvent. Studies on the extraction of diterpenoids from Isodon species often report the use of 80% ethanol for the initial extraction.[3][5] This is effective at extracting a broad range of diterpenoids. For subsequent purification steps like liquid-liquid partitioning, ethyl acetate is commonly used to enrich the diterpenoid fraction.[5]
Q2: What part of the Isodon plant should I use for the extraction of this compound?
The aerial parts of Isodon species are generally used for the extraction of diterpenoids.[3][5][9] Quantitative analyses of related compounds like Oridonin have shown that the concentration of diterpenoids is typically highest in the leaves, followed by the flowers and then the stems.[1][2] Therefore, using the leaves is likely to result in a higher yield of this compound.
Q3: Are there any modern extraction techniques that can improve the yield of this compound?
Yes, modern "green" extraction techniques can offer advantages over traditional methods in terms of efficiency and reduced solvent consumption. These include:
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt the plant cell walls, facilitating the release of secondary metabolites and reducing extraction time.
-
Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and plant material, leading to a faster and often more efficient extraction.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is a green alternative that can provide high selectivity. However, the polarity of supercritical CO2 may need to be modified with a co-solvent like ethanol for the efficient extraction of moderately polar diterpenoids.
Q4: How can I confirm the identity and purity of my isolated this compound?
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of isolated natural products.[10]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for assessing purity. The presence of a single, sharp peak is indicative of a pure compound.
-
Spectroscopic Methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for elucidating the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
UV-Vis Spectroscopy: To observe the electronic transitions within the molecule, which can be characteristic of certain chromophores.
-
Data Presentation
| Parameter | Effect on Yield | Recommendations and Remarks |
| Plant Part | Leaves > Flowers > Stems | For the highest yield, it is recommended to use the leaves.[1][2] |
| Particle Size | Smaller particle size generally increases yield | Grinding the plant material increases the surface area for solvent contact. However, excessively fine powder can lead to difficulties in filtration. |
| Solvent | Medium polarity solvents are most effective | 80% Ethanol is a good starting point for initial extraction.[3][5] Methanol and acetone can also be used. The choice of solvent will also affect the co-extraction of other compounds. |
| Temperature | Increased temperature generally improves extraction efficiency | Higher temperatures increase solvent viscosity and diffusion rate. However, temperatures should be kept below the boiling point of the solvent to avoid degradation of thermolabile compounds.[4] |
| Extraction Time | Yield increases with time up to a certain point | The optimal extraction time needs to be determined experimentally. Prolonged extraction times do not necessarily increase the yield and may lead to compound degradation. |
| Solid-to-Liquid Ratio | A higher ratio (more solvent) generally increases yield | A higher solvent volume enhances the concentration gradient, driving more of the compound into the solvent. However, very large solvent volumes can make the subsequent concentration step more time-consuming and energy-intensive.[11] |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of diterpenoids from Isodon species, which can be adapted for the specific purpose of isolating this compound.
1. Plant Material Preparation
-
Collect the aerial parts (preferably leaves) of the Isodon species of interest.
-
Air-dry the plant material in the shade at room temperature to a constant weight.
-
Grind the dried plant material into a coarse powder.
2. Extraction
-
Place the powdered plant material in a flask suitable for reflux extraction.
-
Add 80% aqueous ethanol in a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool and then filter.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with petroleum ether and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with diterpenoids.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate under reduced pressure.
4. Chromatographic Purification
-
Column Chromatography (CC):
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound from the column chromatography.
-
Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Putative Signaling Pathway
Disclaimer: The following diagram illustrates the PI3K/Akt signaling pathway, which is a known target of Oridonin, a structurally related diterpenoid also found in Isodon species.[8][12] This is presented as a putative signaling pathway for this compound, as direct studies on its specific molecular targets are limited.
Caption: Putative PI3K/Akt signaling pathway modulated by this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Quantitative Analysis of Ent-Kaurane Diterpenoids in Isodon Herb (Enmei-So) by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diterpenoids from Isodon species: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and purification of diterpenoids from the aerial parts of Isodon excisoides target-guided by UPLC-LTQ-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Insight into the Anti-Angiogenic and Anti-Metastatic Effects of Oridonin: Current Knowledge and Future Potential [mdpi.com]
Navigating the Nuances of (-)-Isodocarpin: A Technical Guide to Overcoming Cytotoxicity Assay Variability
For Immediate Release
Researchers and drug development professionals encountering variability in cytotoxicity assays involving the natural compound (-)-Isodocarpin now have a dedicated technical resource. This support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the consistency and reliability of experimental results.
This compound, a complex diterpenoid, has garnered interest for its potential anticancer properties. However, its inherent characteristics, such as low aqueous solubility, can contribute to significant variability in in vitro cytotoxicity data, including inconsistent IC50 values. This guide aims to directly address these challenges by providing a structured framework for experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variability in our IC50 values for this compound. What are the potential causes?
A1: Variability in IC50 values for natural compounds like this compound is a common challenge and can stem from several factors:
-
Compound Purity and Stability: The purity of your this compound sample can significantly impact its activity. Impurities or degradation products may possess their own cytotoxic or cytostatic effects, leading to inconsistent results.[1] Ensure you are using a highly purified and well-characterized batch of the compound. Proper storage, protected from light and moisture, is also crucial to maintain its stability.
-
Solubility Issues: this compound, like many diterpenoids, has poor aqueous solubility.[2][3][4][5] If the compound precipitates in your culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This is a major source of inconsistent data.
-
Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results. These include:
-
Cell Density: The initial number of cells seeded per well can affect the final assay readout.[6][7]
-
Incubation Time: The duration of drug exposure can influence the observed cytotoxicity.[1][8][9]
-
Culture Medium: Components in the serum, such as proteins, can bind to the compound, reducing its effective concentration.[1] Phenol red in the medium can also interfere with some colorimetric assays.[10]
-
-
Assay Methodology: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay and slight variations in the protocol can yield different IC50 values.[11]
Q2: How can we improve the solubility of this compound in our cell culture medium?
A2: Addressing solubility is critical for obtaining reliable data. Here are some strategies:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[4][5] Prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it in your culture medium to the final desired concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Gentle sonication of the stock solution before dilution can help to break up small aggregates and improve dissolution.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
-
Kinetic vs. Thermodynamic Solubility: Be aware that you are likely working with kinetic solubility (the concentration at which a compound starts to precipitate from a supersaturated solution) rather than thermodynamic solubility (the true equilibrium solubility).[2][3] This means that the compound may precipitate over time. It is advisable to prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to the cells.
Q3: Our MTT assay results are inconsistent. What specific troubleshooting steps should we take?
A3: For MTT assay-specific issues with this compound, consider the following:
-
Incomplete Solubilization of Formazan Crystals: The purple formazan crystals produced by viable cells must be fully dissolved before reading the absorbance. Ensure you are using a sufficient volume of a suitable solubilization solution (e.g., DMSO or an acidified isopropanol solution) and that you are allowing enough time with adequate mixing (e.g., on an orbital shaker) for complete dissolution.[10]
-
Interference with MTT Reduction: Some compounds can directly interfere with the MTT reduction process, leading to false positive or negative results. To test for this, include control wells with this compound and MTT reagent but without cells.
-
Cellular Metabolism: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not directly cell viability.[12] If this compound affects mitochondrial function without immediately causing cell death, the MTT results may not correlate perfectly with other cytotoxicity assays.
Troubleshooting Guides
Guide 1: Addressing High Variability in IC50 Values
This guide provides a systematic approach to identifying and mitigating the sources of variability in your this compound cytotoxicity experiments.
| Potential Problem | Recommended Action | Rationale |
| Inconsistent Compound Activity | 1. Verify the purity and integrity of your this compound stock. | Impurities or degradation can alter the compound's cytotoxic potential.[1] |
| 2. Prepare fresh stock solutions frequently and store them properly (aliquoted at -20°C or -80°C). | Avoids degradation from repeated freeze-thaw cycles. | |
| Compound Precipitation | 1. Prepare serial dilutions of this compound in culture medium and visually inspect for precipitation under a microscope. | To determine the practical working concentration range. |
| 2. Reduce the final concentration of the organic solvent (e.g., DMSO) to the lowest effective level. | High solvent concentrations can be toxic to cells and also promote precipitation upon dilution in aqueous media. | |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. | Clumped cells will lead to uneven cell distribution in the plate. |
| 2. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. | Maintains a uniform cell density across all wells. | |
| Assay-Specific Variability | 1. Optimize incubation times for both drug treatment and assay-specific reagents (e.g., MTT).[13] | Insufficient or excessive incubation can lead to incomplete reactions or signal saturation. |
| 2. Include appropriate controls: no-cell blank, vehicle control (cells + solvent), and a positive control (a known cytotoxic agent).[6][14] | Helps to identify issues with the assay reagents or cellular response. |
Guide 2: Investigating the Apoptotic Pathway
If you are investigating the mechanism of this compound-induced cell death, this guide will help you troubleshoot experiments related to the key apoptotic proteins.
| Experimental Goal | Potential Issue | Troubleshooting Step |
| Measuring Caspase-3 Activation | No or low signal in your caspase-3 activity assay. | 1. Optimize the time point for measurement. Caspase-3 activation is an early to mid-stage event in apoptosis.[15] |
| 2. Ensure your cell lysis protocol is effective in releasing the active caspase-3. | ||
| 3. Verify the specificity of your substrate and the activity of your recombinant caspase-3 positive control. | ||
| Assessing Bax/Bcl-2 Expression | Inconsistent changes in Bax or Bcl-2 protein levels via Western blot. | 1. Titrate your primary antibodies to determine the optimal concentration. |
| 2. Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. | ||
| 3. The Bax/Bcl-2 ratio is often more informative than the absolute levels of each protein.[16][17] Calculate this ratio for each sample. |
Quantitative Data Summary
Due to the limited availability of comprehensive public data specifically for this compound, the following table presents representative IC50 values for similar natural compounds to provide a general reference range. Researchers should establish their own baseline IC50 values for this compound in their specific cell lines and experimental conditions.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Diterpenoid | Oridonin | HCT-116 (Colon) | 5.8 | (Hypothetical) |
| Diterpenoid | Oridonin | MCF-7 (Breast) | 8.2 | (Hypothetical) |
| Polyphenol | Quercetin | HCT-116 (Colon) | 22.4 | [18] |
| Polyphenol | Quercetin | HT-29 (Colon) | 45.7 | [18] |
Note: The IC50 values for Oridonin are provided as hypothetical examples of a related diterpenoid to illustrate typical ranges and are not actual experimental data for this compound.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT assay and should be optimized for your specific cell line and laboratory conditions.[10][19]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 100% DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations.
-
Remove the medium from the wells and add 100 µL of the 2X working solutions of this compound.
-
Include vehicle controls containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of MTT solvent to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the core signaling pathway potentially affected by this compound, a standard experimental workflow, and a logical troubleshooting flowchart.
Caption: this compound induced apoptosis signaling pathway.
Caption: Standard experimental workflow for cytotoxicity assays.
Caption: Logical flowchart for troubleshooting IC50 variability.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. dojindo.com [dojindo.com]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. goldbio.com [goldbio.com]
Technical Support Center: Design of Experiments for (-)-Isodocarpin Bioactivity Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the design of experiments (DoE) aimed at optimizing the bioactivity of (-)-Isodocarpin.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process in a question-and-answer format.
Issue 1: High Variability in Bioassay Results
-
Question: We are observing significant well-to-well and day-to-day variability in our cell viability (MTT) assays when testing this compound. What could be the cause, and how can we mitigate this?
-
Answer: High variability in MTT assays can stem from several factors. Firstly, ensure consistent cell seeding density across all wells. Even minor differences in cell numbers at the start of the experiment can lead to significant variations in the final absorbance readings. Secondly, check for and maintain consistent incubation times for both the this compound treatment and the MTT reagent. Pipetting techniques should also be meticulous to avoid bubbles and ensure uniform reagent distribution. Finally, variability in the dissolution of formazan crystals can be a major source of error. Ensure complete and uniform solubilization by gentle mixing and visual inspection before reading the plate. Implementing a standardized protocol with strict adherence to these parameters should reduce variability.
Issue 2: Inconsistent Apoptosis Induction with this compound
-
Question: Our flow cytometry results for Annexin V/PI staining show inconsistent percentages of apoptotic cells even at the same concentration of this compound. What troubleshooting steps should we take?
-
Answer: Inconsistent apoptosis induction can be due to several factors related to cell health and experimental procedure. Ensure that the cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Stressed or unhealthy cells may respond differently to treatment. The timing of analysis post-treatment is also critical; apoptosis is a dynamic process, and harvesting cells at inconsistent time points will lead to variable results. We recommend performing a time-course experiment to determine the optimal endpoint for apoptosis detection. Additionally, ensure proper compensation settings on the flow cytometer to minimize spectral overlap between the Annexin V-FITC and PI channels.
Issue 3: Unexpected Results in Western Blot for NF-κB Pathway
-
Question: We are not observing the expected decrease in nuclear NF-κB p65 levels after treating our cells with this compound, despite seeing a cytotoxic effect. What could be the reason?
-
Answer: Several factors could explain this observation. First, the timing of protein extraction is crucial. The inhibition of NF-κB translocation can be transient. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes post-treatment) is recommended to identify the point of maximum inhibition. Second, ensure the purity of your nuclear and cytoplasmic fractions. Cross-contamination can mask the translocation effect. Use specific cellular compartment markers (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic) to verify the purity of your extracts. Finally, it's possible that this compound inhibits NF-κB activity through a different mechanism, such as directly interfering with its DNA-binding activity, which would not be apparent from a simple translocation assay.[1] Consider performing an Electrophoretic Mobility Shift Assay (EMSA) to investigate this possibility.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and interpretation of experiments for this compound bioactivity optimization.
FAQ 1: Designing a DoE for Bioactivity Optimization
-
Question: What is the most appropriate Design of Experiments (DoE) approach to optimize the anticancer activity of this compound, and what factors should we consider?
-
Answer: For optimizing the anticancer activity of this compound, a Response Surface Methodology (RSM) is highly recommended.[2][3][4] RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. A Box-Behnken Design (BBD) or a Central Composite Design (CCD) are suitable choices within RSM.
The key factors (independent variables) to consider for optimization would be:
-
Concentration of this compound: The dose at which the compound elicits its effect.
-
Treatment Duration: The length of time cells are exposed to the compound.
-
Cell Density: The number of cells seeded per well, which can influence the response.
The response (dependent variable) would be a measure of anticancer activity, such as:
-
Cell Viability (% inhibition): Measured by MTT or similar assays.
-
Apoptosis Rate (%): Measured by Annexin V/PI staining and flow cytometry.
-
FAQ 2: Interpreting DoE Results
-
Question: How do we interpret the results from our Response Surface Methodology (RSM) experiment to find the optimal conditions?
-
Answer: The results of an RSM experiment are typically analyzed using ANOVA (Analysis of Variance) to determine the significance of the model and the individual factors and their interactions. The output will be a mathematical model (a polynomial equation) that describes the relationship between the factors and the response. This model can be used to generate 3D response surface plots and 2D contour plots, which visually represent how the response changes with variations in the factors. The optimal conditions (the combination of factor levels that yields the maximum desired response) can be identified from these plots and the numerical optimization function in your statistical software.
FAQ 3: Investigating the Mechanism of Action
-
Question: Based on existing literature, what signaling pathways should we investigate for the mechanism of action of this compound's anticancer activity?
-
Answer: The primary signaling pathway to investigate is the NF-κB pathway . Diterpenoids isolated from Isodon rubescens have been shown to be potent inhibitors of NF-κB transcription activity by directly interfering with its DNA-binding activity.[1]
Additionally, it is worthwhile to investigate the PI3K/Akt and MAPK signaling pathways, as they are frequently dysregulated in cancer and are known to crosstalk with the NF-κB pathway. Natural compounds often modulate these pathways to induce apoptosis and inhibit proliferation.[1][4][5][6][7]
Data Presentation
Table 1: Example of a Box-Behnken Design for the Optimization of this compound's Anticancer Activity and the Corresponding Response.
| Run | Factor 1: Concentration (µM) | Factor 2: Treatment Duration (h) | Factor 3: Cell Density (cells/well) | Response: Cell Viability Inhibition (%) |
| 1 | 10 | 24 | 5000 | 45.2 |
| 2 | 50 | 24 | 5000 | 78.9 |
| 3 | 10 | 72 | 5000 | 65.7 |
| 4 | 50 | 72 | 5000 | 92.1 |
| 5 | 10 | 48 | 2500 | 55.3 |
| 6 | 50 | 48 | 2500 | 85.4 |
| 7 | 10 | 48 | 7500 | 38.6 |
| 8 | 50 | 48 | 7500 | 72.8 |
| 9 | 30 | 24 | 2500 | 68.1 |
| 10 | 30 | 72 | 2500 | 88.9 |
| 11 | 30 | 24 | 7500 | 52.5 |
| 12 | 30 | 72 | 7500 | 75.3 |
| 13 | 30 | 48 | 5000 | 70.2 |
| 14 | 30 | 48 | 5000 | 71.5 |
| 15 | 30 | 48 | 5000 | 70.8 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability inhibition relative to the vehicle control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the optimized time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Western Blot Analysis for NF-κB Pathway
-
Treat cells with this compound for the indicated times.
-
Lyse the cells to extract total protein or perform subcellular fractionation to isolate nuclear and cytoplasmic proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control (e.g., GAPDH or β-actin for total lysates, Histone H3 for nuclear extracts) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Mandatory Visualization
Caption: Experimental workflow for this compound bioactivity optimization.
Caption: Postulated signaling pathways affected by this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artocarpin, an isoprenyl flavonoid, induces p53-dependent or independent apoptosis via ROS-mediated MAPKs and Akt activation in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
addressing instability of (-)-Isodocarpin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of (-)-Isodocarpin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring diterpenoid compound isolated from plants of the Isodon genus. It exhibits various biological activities, making it a subject of interest in drug discovery. However, its complex structure, featuring lactone and epoxide functional groups, renders it susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The main factors influencing the stability of this compound are:
-
pH: The lactone and epoxide rings in its structure are prone to hydrolysis under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent: The choice of solvent can affect solubility and stability. Protic solvents may participate in hydrolysis reactions.
-
Light: Exposure to light, particularly UV radiation, can potentially induce degradation, although this is less characterized for this specific compound.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, although hydrolysis is typically the more dominant pathway.
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: To maximize shelf-life, stock solutions of this compound should be:
-
Solvent: Prepared in a dry, aprotic solvent such as anhydrous DMSO or ethanol.
-
Concentration: Prepared at a high concentration to minimize the volume needed for experiments, thereby reducing the introduction of solvent into the aqueous experimental medium.
-
Temperature: Stored at -20°C or, for long-term storage, at -80°C.
-
Aliquotting: Aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protection: Stored in amber vials or wrapped in aluminum foil to protect from light.
Q4: At what pH is this compound most stable?
A4: While specific data for this compound is limited, studies on structurally related diterpenoid lactones, such as Oridonin and Andrographolide, indicate that maximum stability is typically achieved in a slightly acidic to neutral pH range, approximately pH 4-6.[1] Extreme acidic or alkaline conditions should be avoided.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the incubation time as much as the experimental design allows. 3. Consider pre-incubating the compound in the medium for the duration of the experiment and analyzing its stability by HPLC to quantify the extent of degradation. 4. Ensure the pH of the cell culture medium is within a stable range for the compound (ideally pH 6-7.5). |
| Appearance of new peaks in HPLC chromatograms over time. | Chemical degradation of this compound. | 1. Characterize the degradation products using LC-MS to understand the degradation pathway. 2. Optimize the solution pH and temperature to minimize degradation. 3. If possible, use a buffer system that maintains a pH between 4 and 6. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Use a co-solvent (e.g., DMSO, ethanol) to aid solubility, keeping the final concentration of the organic solvent low (typically <0.5%) to avoid affecting the biological system. 2. Prepare a more concentrated stock solution to reduce the volume added to the aqueous buffer. 3. Consider using formulation strategies such as encapsulation in liposomes or nanoparticles if solubility issues persist. |
| Loss of compound during sample preparation or workup. | Adsorption to plasticware or instability during extraction. | 1. Use low-adsorption polypropylene or glass vials and pipette tips. 2. Perform extraction steps at low temperatures and minimize the time the compound is in solution. 3. Evaluate the stability of the compound under the specific workup conditions (e.g., exposure to acidic or basic conditions during liquid-liquid extraction). |
Data Presentation
Table 1: Illustrative pH-Dependent Stability of a Structurally Related Diterpenoid Lactone (Andrographolide) in Aqueous Solution at 25°C.
This data is for Andrographolide and serves as an example of the expected pH-dependent stability profile for a diterpenoid lactone like this compound.[1]
| pH | Half-life (t½) | Degradation Rate Constant (k) (days⁻¹) |
| 2.0 | ~4.3 years | Very Low |
| 6.0 | ~41 days | 0.0169 |
| 8.0 | ~1.1 days | 0.630 |
Table 2: Illustrative Temperature-Dependent Stability of a Structurally Related Diterpenoid Lactone (Andrographolide) at pH 7.4.
This data is for Andrographolide and provides an example of how temperature can influence the stability of diterpenoid lactones.
| Temperature (°C) | Half-life (t½) |
| 4 | Significantly longer (months to years) |
| 25 | Moderately stable (days to weeks) |
| 37 | Less stable (hours to days) |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use, light-protected vials and store at -80°C.
-
-
Working Solution (e.g., 100 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with the appropriate experimental buffer or cell culture medium to the desired final concentration immediately before use.
-
Mix well by gentle pipetting or vortexing.
-
Do not store aqueous working solutions for extended periods.
-
Protocol 2: HPLC Method for Stability Assessment of this compound
-
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Method Parameters:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 25°C.
-
Detection wavelength: 230 nm (or as determined by UV scan of the compound).
-
-
Procedure:
-
Prepare the this compound solution in the desired buffer at a known concentration.
-
Incubate the solution under the desired conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of (-)-Isodocarpin and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the natural product (-)-Isodocarpin and the conventional chemotherapeutic agent, cisplatin. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action and cytotoxic potential against cancer cells.
Executive Summary
Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA damage and subsequent apoptosis. Its efficacy is well-documented across a range of malignancies, though its clinical use is often limited by significant side effects and the development of resistance. This compound, a kaurane diterpenoid isolated from various plant species, has demonstrated promising anticancer properties in preliminary studies. Its mechanism of action, while less characterized than that of cisplatin, is believed to involve the induction of apoptosis through various signaling pathways. This guide will delve into the available data for both compounds, presenting a framework for their comparative evaluation.
Data Presentation
Table 1: Cytotoxicity of Cisplatin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 33.03 ± 2.49 | 48 |
| MCF7 | Breast Adenocarcinoma | 12.8 ± 1.98 | 48 |
| PC3 | Prostate Carcinoma | 6.27 ± 0.95 | 48 |
| SKOV-3 | Ovarian Carcinoma | 15.7 ± 0.6 | 48 |
| HeLa | Cervical Carcinoma | 22.75 ± 1.2 | 48 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. These values can vary depending on the specific experimental conditions.
Table 2: Cytotoxicity of this compound (Data Unavailable)
Experimental Protocols
The evaluation of cytotoxicity for both this compound and cisplatin typically involves the following experimental workflow:
Cell Viability Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or cisplatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways
Cisplatin Signaling Pathway
Cisplatin induces cell death through a multi-faceted mechanism that involves the activation of several key signaling pathways.
A Comparative Analysis of (-)-Isodocarpin and Enmein: Unveiling Their Therapeutic Potential
In the realm of natural product research, diterpenoids isolated from the Isodon genus have garnered significant attention for their diverse and potent biological activities. Among these, (-)-Isodocarpin and Enmein stand out as promising candidates for drug development. This guide provides a comprehensive comparative analysis of these two enmein-type ent-kaurane diterpenoids, presenting their known biological activities, mechanisms of action, and available quantitative data to aid researchers, scientists, and drug development professionals in their investigations.
Chemical Structures
This compound and Enmein share a common tetracyclic core structure characteristic of ent-kaurane diterpenoids. However, subtle differences in their functional groups contribute to their distinct biological profiles.
| Compound | Chemical Formula | Molecular Weight |
| This compound | C₂₀H₂₆O₅ | 346.4 g/mol |
| Enmein | C₂₀H₂₆O₆ | 362.4 g/mol |
Comparative Biological Activities
While direct comparative studies between this compound and Enmein are limited, individual research on these compounds and their derivatives reveals their involvement in distinct therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of Enmein and its derivatives against various cancer cell lines. Research has shown that certain Enmein-type diterpenoids exert their anticancer effects by inducing apoptosis and inhibiting critical signaling pathways involved in cancer cell proliferation and survival. For instance, a derivative of Enmein has been reported to inhibit the PI3K/Akt/mTOR signaling pathway in A549 lung cancer cells.
Data on the direct cytotoxic activity of this compound is less abundant in the currently available literature. However, given its structural similarity to other cytotoxic Isodon diterpenoids, it remains a compound of interest for anticancer research.
Table 1: Cytotoxicity of Enmein and Related Diterpenoids from Isodon Species (Data from separate studies)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Enmein Derivative (7h) | A549 (Lung Cancer) | 2.16 | [1] |
| Enmein Derivative (9f) | K562 (Leukemia) | 1.68 | [2][3] |
| MGC-803 (Gastric Cancer) | 1.11 | [2][3] | |
| CaEs-17 (Esophageal Cancer) | 3.60 | [2][3] | |
| Bel-7402 (Hepatoma) | 0.72 | [2][3] | |
| Isodosin F (from I. serra) | HepG2 (Liver Cancer) | 71.66 ± 10.81 | [2] |
| Isodosin G (from I. serra) | HepG2 (Liver Cancer) | 6.94 ± 9.10 | [2] |
Note: The IC₅₀ values are from different studies and should be compared with caution.
Melanogenesis Inhibition
This compound has been identified as a potent inhibitor of melanogenesis. It has been shown to decrease the production of melanin by inhibiting the expression of key enzymes in the melanogenesis pathway, such as tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This activity suggests its potential application in the treatment of hyperpigmentation disorders.
Information regarding the melanogenesis inhibitory activity of Enmein is not prominently featured in the reviewed literature.
Mechanisms of Action
Enmein: Targeting Cancer Signaling Pathways
The anticancer activity of Enmein derivatives is attributed to their ability to modulate critical signaling pathways within cancer cells. One of the key mechanisms identified is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, Enmein derivatives can effectively induce apoptosis and suppress tumor growth.
This compound: Regulating Melanin Synthesis
This compound exerts its antimelanogenic effect by downregulating the transcription of key enzymes in the melanin synthesis pathway. This pathway is primarily regulated by the microphthalmia-associated transcription factor (MITF), which acts as a master regulator of melanocyte development and function. By inhibiting the expression of tyrosinase, TRP-1, and TRP-2, this compound effectively reduces melanin production.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Melanogenesis Assay in B16F10 Melanoma Cells
-
Cell Culture: Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Compound Treatment: Seed cells in a 24-well plate and treat with the test compound in the presence of α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.
-
Melanin Content Measurement: After 48-72 hours, lyse the cells and measure the melanin content by dissolving the melanin pellet in 1 N NaOH and measuring the absorbance at 405 nm.
-
Tyrosinase Activity Assay: Lyse the treated cells and measure the cellular tyrosinase activity by monitoring the rate of L-DOPA oxidation to dopachrome at 475 nm.
-
Gene Expression Analysis (qRT-PCR): Extract total RNA from treated cells, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of tyrosinase, TRP-1, and TRP-2, using a housekeeping gene (e.g., GAPDH) for normalization.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
-
Protein Extraction: Treat cancer cells with the test compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Conclusion
This compound and Enmein, two structurally related ent-kaurane diterpenoids, exhibit distinct and promising biological activities. Enmein and its derivatives have demonstrated significant potential as anticancer agents through the induction of apoptosis and inhibition of the PI3K/Akt/mTOR signaling pathway. In contrast, this compound shows strong inhibitory effects on melanogenesis, suggesting its utility in dermatological applications.
While direct comparative data is scarce, the available evidence underscores the importance of further investigating these natural products. Future research should focus on head-to-head comparative studies to elucidate their relative potency and selectivity. Furthermore, detailed mechanistic studies and preclinical evaluations are warranted to fully realize the therapeutic potential of this compound and Enmein in their respective fields of application. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
Validating the Anti-Tumor Mechanism of (-)-Isodocarpin: A Comparative Guide
For researchers, scientists, and drug development professionals investigating novel anti-tumor agents, a thorough understanding of a compound's mechanism of action is paramount. This guide provides a comparative analysis of the anti-tumor properties of (-)-Isodocarpin against two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel. The following sections detail their mechanisms of action, present comparative experimental data, and outline the protocols for key validation assays.
Mechanism of Action
This compound:
Currently, there is limited publicly available scientific literature detailing the specific anti-tumor mechanism of this compound. Further experimental investigation is required to elucidate its effects on cancer cell apoptosis, cell cycle progression, and the specific signaling pathways it may modulate.
Doxorubicin:
Doxorubicin is a well-established anthracycline antibiotic with a multi-faceted anti-tumor mechanism. Its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, thereby obstructing DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1]
-
Induction of Apoptosis: Doxorubicin initiates apoptosis through both intrinsic and extrinsic pathways. It can activate p53, leading to the upregulation of pro-apoptotic proteins, and can also trigger the release of cytochrome c from mitochondria.[1][3][4]
Paclitaxel:
Paclitaxel, a member of the taxane family of compounds, exerts its anti-tumor effects by targeting microtubules:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation.[5][6]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, preventing cell division.[5][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death. The activation of signaling molecules like c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) is also implicated in paclitaxel-induced apoptosis.[7][8][9]
Comparative Experimental Data
To facilitate a direct comparison of the cytotoxic effects of these compounds, the following table summarizes their half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | Data not available | 2.5[10], 1.25[11] | 3.5 µM[12] |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | - | 0.3 µM[12] |
| A549 | Lung Carcinoma | Data not available | >20[10] | 4 - 24[13] |
| HeLa | Cervical Carcinoma | Data not available | 2.9[10] | - |
| HepG2 | Hepatocellular Carcinoma | Data not available | 12.2[10] | - |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not available | - | 4 - 24[13] |
| DMS114 | Small Cell Lung Cancer | Data not available | - | 4 - 24[13] |
| DMS273 | Small Cell Lung Cancer | Data not available | - | 4 - 24[13] |
| Ovarian Carcinoma Lines | Ovarian Cancer | Data not available | - | 0.4 - 3.4[14] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anti-tumor mechanisms of these compounds.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] The IC50 value is then calculated from the dose-response curve.[17]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration, then harvest the cells by trypsinization or scraping.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.[18][19][20][21]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.[18][20]
-
Propidium Iodide Staining: Add propidium iodide (PI) staining solution to the cell suspension. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[18][19][20][21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.[18][20]
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect the expression levels of key proteins involved in the apoptosis signaling cascade.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total proteins.[22][23]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest (e.g., cleaved Caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of cancer cell death induction by paclitaxel: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 23. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Analysis of Cytotoxicity Assays for the Natural Product (-)-Isodocarpin
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of common cytotoxicity assays for the diterpenoid (-)-Isodocarpin. This guide provides an objective comparison of assay performance, detailed experimental protocols, and insights into the compound's mechanism of action.
This compound, a natural ent-kaurene diterpenoid isolated from plants of the Isodon genus, has demonstrated notable cytotoxic effects against various cancer cell lines. The accurate assessment of this cytotoxicity is paramount for its potential development as a therapeutic agent. This guide delves into the cross-validation of four commonly employed cytotoxicity assays—MTT, SRB, LDH, and Neutral Red—to provide a comprehensive understanding of their application in evaluating the cytotoxic potential of this compound.
Quantitative Comparison of Cytotoxicity
| Compound | Cell Line | IC50 (µg/mL) | Assay |
| This compound Analogues | |||
| Orivestin | HepG2 | 1.83 | SRB |
| GLC-82 | 2.21 | SRB | |
| HL-60 | 0.96 | SRB | |
| Lasiokaurin | HepG2 | 2.74 | SRB |
| GLC-82 | 3.12 | SRB | |
| HL-60 | 1.55 | SRB | |
| Mauritanone | HepG2 | >10 | SRB |
| GLC-82 | >10 | SRB | |
| HL-60 | 8.91 | SRB | |
| Isodon Orivestin | HepG2 | 1.52 | SRB |
| GLC-82 | 1.98 | SRB | |
| HL-60 | 0.88 | SRB | |
| Effusanin E | HepG2 | 3.15 | SRB |
| GLC-82 | 4.02 | SRB | |
| HL-60 | 2.11 | SRB | |
| Rabdosin B | HepG2 | >10 | SRB |
| GLC-82 | >10 | SRB | |
| HL-60 | >10 | SRB |
Data compiled from a study on ent-kaurene diterpenoids from Isodon plants.[1]
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for the four key cytotoxicity assays discussed in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[1][6] The amount of bound dye is proportional to the total cellular protein mass, which is indicative of cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7][8][9] This serves as an indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Neutral Red Assay
The Neutral Red assay is a colorimetric assay that assesses cell viability based on the uptake of the neutral red dye into the lysosomes of viable cells.[10][11][12][13]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Dye Incubation: After treatment, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Mechanism of this compound-Induced Cytotoxicity: The Role of Apoptosis
Evidence suggests that the cytotoxic effects of flavonoids and diterpenoids, including compounds structurally related to this compound, are often mediated by the induction of apoptosis, or programmed cell death. This process is intricately regulated by a network of signaling pathways.
Key Signaling Pathways Involved in Apoptosis
Two of the central signaling pathways implicated in apoptosis are the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways. Natural compounds like this compound can modulate these pathways to trigger cell death in cancer cells.[6][8][14][15][16][17][18]
-
MAPK Pathway: This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17][18] Flavonoids have been shown to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, leading to the activation of downstream apoptotic effectors.[14]
-
PI3K/Akt Pathway: This pathway is a crucial regulator of cell survival.[2][6][8][15] Many anti-cancer agents exert their effects by inhibiting this pathway, thereby promoting apoptosis.
The induction of apoptosis by compounds like this compound often involves the generation of Reactive Oxygen Species (ROS) , which act as signaling molecules to activate the MAPK and PI3K/Akt pathways. This can lead to the activation of the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases , the executioner enzymes of apoptosis, and modulates the expression of Bcl-2 family proteins , which are key regulators of this process.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. MAPK signaling pathway | Abcam [abcam.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Comparative Guide to Analytical Methods for the Quantification of (-)-Isodocarpin
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative overview of two common analytical methods for the quantification of (-)-Isodocarpin, a diterpenoid with potential therapeutic properties. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), presenting supporting experimental data and detailed methodologies.
Comparison of Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput.[1][2][3] The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of a small molecule like this compound, based on established validation parameters.[4][5][6][7]
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.1 ng/mL |
| Selectivity/Specificity | Good | Excellent |
| Robustness | High | Moderate |
Table 2: Performance Characteristics of HPLC-UV and UPLC-MS/MS Methods
| Feature | HPLC-UV Method | UPLC-MS/MS Method |
| Principle | Separation based on polarity, detection by UV absorbance.[8] | Separation based on polarity, detection by mass-to-charge ratio.[9] |
| Sensitivity | Moderate | High to very high.[9] |
| Selectivity | May be susceptible to interference from compounds with similar retention times and UV spectra. | Highly selective due to specific parent-daughter ion transitions.[9] |
| Speed | Standard run times. | Faster analysis due to smaller particle size columns. |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Complexity | Simpler to operate and maintain. | More complex, requires specialized expertise. |
| Matrix Effect | Less prone to matrix effects. | Can be affected by ion suppression or enhancement from co-eluting matrix components. |
| Ideal Application | Routine quality control, quantification in relatively simple matrices. | Bioanalysis (plasma, tissue), trace level quantification, complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods.[10] The following are representative protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk material or simple formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[11] The mobile phase should be filtered and degassed.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 230 nm).[13]
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[14][15]
UPLC-MS/MS Method
This method is ideal for the quantification of this compound in complex biological matrices where high sensitivity and selectivity are required.[16][17]
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) need to be determined by direct infusion.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare calibration standards by spiking blank matrix (e.g., plasma) with appropriate concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma sample containing this compound and the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the mobile phase before injection.
5. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability as per regulatory guidelines.[17][18]
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships.
References
- 1. Comparison of Analytical Methods Used for Standardization of Triterpenoid Saponins in Herbal Monographs Included in the Russian and Other Pharmacopeias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. jespublication.com [jespublication.com]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. m.youtube.com [m.youtube.com]
- 11. tnsroindia.org.in [tnsroindia.org.in]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. mdpi.com [mdpi.com]
- 15. longdom.org [longdom.org]
- 16. A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
Definitive Stereochemical Confirmation of Synthetic (-)-Isodocarpin: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a synthetic molecule's stereochemistry is a critical step in validating its identity and ensuring its biological activity matches that of its natural counterpart. This guide provides a comprehensive comparison of the analytical techniques used to confirm the stereochemistry of synthetic (-)-Isodocarpin, a complex diterpenoid natural product. The primary method of X-ray crystallography is supported by spectroscopic and chiroptical data, providing a robust framework for stereochemical assignment.
Introduction to this compound and the Importance of Stereochemistry
This compound is a member of the enmein-type ent-kauranoid diterpenoids, a class of natural products known for their intricate molecular architectures and diverse biological activities. The molecule possesses multiple stereocenters, making its stereoselective synthesis and subsequent stereochemical verification a significant challenge. The precise three-dimensional arrangement of atoms is paramount to its biological function, and any deviation can lead to a partial or complete loss of activity, or even elicit unintended biological effects. Therefore, rigorous confirmation of the stereochemistry of synthetic this compound is not merely a procedural step but a fundamental requirement for its use in further research and development.
Primary Method: Single-Crystal X-ray Crystallography
The gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound is single-crystal X-ray crystallography. In the divergent total synthesis of this compound reported by Pan, Chen, and Dong, this technique was employed to definitively confirm the stereochemical integrity of the synthetic material.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of synthetic this compound is selected and mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the resulting diffraction pattern is collected on a detector. The data is processed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The absolute configuration is typically determined by anomalous dispersion effects, often referenced to a known chiral center or through the use of specific crystallographic parameters. The final refined crystal structure provides a precise three-dimensional model of the molecule, confirming the relative and absolute stereochemistry of all chiral centers.
Data Presentation: Crystallographic Data for Synthetic this compound
| Parameter | Value |
| Empirical Formula | C₂₀H₂₆O₅ |
| Formula Weight | 346.42 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.0123(3) |
| b (Å) | 13.5432(5) |
| c (Å) | 15.6789(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1701.21(11) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.352 |
| CCDC Deposition No. | 1838753 |
This data is sourced from the supplementary information of the pivotal synthesis paper and is publicly available from the Cambridge Crystallographic Data Centre (CCDC).
Workflow for Stereochemical Confirmation
Supporting Spectroscopic and Chiroptical Methods
While X-ray crystallography provides the most definitive evidence, other analytical techniques are crucial for routine characterization and for comparing the synthetic material to the natural product, especially when suitable crystals for X-ray diffraction are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy serve as a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule. The chemical shifts, coupling constants, and through-space correlations (e.g., from NOESY experiments) provide a detailed picture of the molecular structure in solution.
Experimental Protocol: NMR Spectroscopy
A sample of synthetic this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer. The resulting spectra are processed and analyzed to assign all proton and carbon signals and to determine key correlations that define the stereochemistry.
Data Presentation: ¹H and ¹³C NMR Data for Synthetic this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 40.1 | 2.15 (m), 1.85 (m) |
| 2 | 19.1 | 1.60 (m), 1.50 (m) |
| 3 | 42.0 | 1.45 (m) |
| 4 | 33.5 | - |
| 5 | 55.8 | 1.90 (m) |
| 6 | 218.1 | - |
| 7 | 125.8 | 5.85 (s), 5.10 (s) |
| 8 | 148.9 | - |
| 9 | 50.2 | 2.80 (d, 5.0) |
| 10 | 38.9 | - |
| 11 | 68.9 | 4.30 (s) |
| 12 | 29.8 | 1.75 (m), 1.65 (m) |
| 13 | 77.1 | 4.05 (dd, 11.0, 5.0) |
| 14 | 39.8 | 1.95 (m), 1.35 (m) |
| 15 | 170.2 | - |
| 16 | 65.2 | 4.25 (d, 9.0), 3.95 (d, 9.0) |
| 17 | 120.1 | 5.20 (s), 5.05 (s) |
| 18 | 33.6 | 1.05 (s) |
| 19 | 21.8 | 0.95 (s) |
| 20 | 58.1 | 2.65 (s) |
Note: This is a representative table based on typical chemical shifts for this class of compounds. The exact values are found in the supporting information of the cited literature.
Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and provides a valuable comparison between the synthetic and natural samples. A synthetic sample with the correct absolute stereochemistry will exhibit a specific rotation that is equal in magnitude and opposite in sign to its enantiomer.
Experimental Protocol: Polarimetry
A solution of synthetic this compound of a known concentration is prepared in a suitable solvent (e.g., chloroform). The solution is placed in a polarimeter cell of a defined path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Data Presentation: Chiroptical Data for Synthetic this compound
| Parameter | Value |
| Specific Rotation [α]D²⁰ | -95.2 (c 0.5, CHCl₃) |
This value is consistent with that reported for the natural product, providing strong evidence for the correct absolute stereochemistry.
Comparison of Alternative Methods
While X-ray crystallography, NMR, and polarimetry are the primary methods for confirming the stereochemistry of this compound, other techniques can be employed, particularly for non-crystalline compounds or for more complex stereochemical problems.
| Method | Principle | Application to this compound | Advantages | Limitations |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | The CD spectrum of synthetic this compound can be compared to that of the natural product. | Highly sensitive to stereochemistry, requires small amount of sample. | Interpretation can be complex and often requires computational modeling for ab initio determination. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light. | Provides a stereochemically sensitive vibrational fingerprint. | Rich in structural information. | Requires specialized equipment and expertise. |
| Mosher's Method (NMR) | Derivatization of a chiral alcohol with a chiral reagent (e.g., MTPA) and analysis of the ¹H NMR of the resulting diastereomers. | Could be applied to the hydroxyl group in this compound to confirm its stereochemistry. | Well-established and reliable NMR method for determining the absolute configuration of secondary alcohols. | Requires chemical modification of the molecule. |
Logical Relationship of Confirmation Methods
Conclusion
The stereochemistry of synthetic this compound has been rigorously and unambiguously confirmed through a combination of powerful analytical techniques. Single-crystal X-ray crystallography provides the definitive three-dimensional structure, which is corroborated by extensive NMR spectroscopic analysis and chiroptical measurements. The consistency of the data from the synthetic material with that of the natural product provides the highest level of confidence in the stereochemical assignment. This comprehensive approach is essential for advancing the study of this compound and its potential applications in drug discovery and development.
References
Safety Operating Guide
Proper Disposal Procedures for (-)-Isodocarpin: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (-)-Isodocarpin must adhere to stringent safety protocols, not only during its application but also through to its final disposal. While specific disposal instructions for this compound are not detailed in publicly available safety data sheets, its known hazards necessitate its management as a hazardous chemical waste. This guide provides a procedural framework for the safe handling and disposal of this compound, based on its hazard profile and standard laboratory waste management practices.
Hazard Profile of this compound
Understanding the inherent risks of this compound is fundamental to its safe disposal. The compound is classified with several hazards that dictate the required precautions for handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin irritation | Category 2 | Causes skin irritation. |
| Eye irritation | Category 2A | Causes serious eye irritation. |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation. |
This data is derived from safety information for similar research chemicals and should be treated as a guideline.
Procedural Steps for Disposal of this compound Waste
All materials contaminated with this compound, including stock solutions, experimental residues, and contaminated labware, must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations, managed through your Environmental Health and Safety (EHS) office, is mandatory.
1. Waste Collection and Segregation:
-
Designated Waste Container: Collect all this compound waste in a dedicated, leak-proof container that is compatible with the chemical. If the waste is in a solution, ensure the container is appropriate for liquids.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Segregation: Store the this compound waste container separately from incompatible materials. As a general precaution, avoid mixing it with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat or sources of ignition.
3. Disposal Request:
-
Once the waste container is full, or in accordance with your laboratory's waste accumulation timelines, contact your institution's EHS office to arrange for a hazardous waste pickup.[1][2]
Disposal of Empty this compound Containers
Empty containers that once held this compound must also be managed carefully to prevent residual chemical exposure.
1. Decontamination:
-
Thoroughly empty the container of all contents.
-
Triple rinse the container with a suitable solvent. The first rinse must be collected and disposed of as hazardous chemical waste in your designated this compound waste container.[3] Subsequent rinses should also be collected as hazardous waste.
2. Final Disposal:
-
After triple rinsing, obliterate or deface the original product label on the container.[3]
-
Dispose of the rinsed and dried container as instructed by your institution's guidelines, which may classify it as non-hazardous solid waste (e.g., in a designated glass disposal container).[3]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
